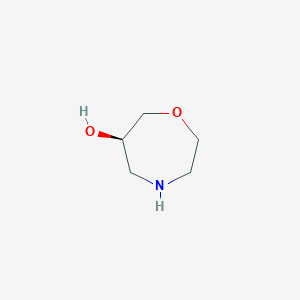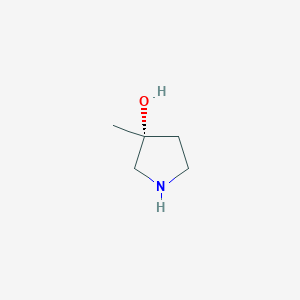![molecular formula C14H22ClNO B1426325 3-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride CAS No. 1220031-74-2](/img/structure/B1426325.png)
3-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride
Descripción general
Descripción
“3-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the molecular formula C14H21NO . It is used for research purposes .
Synthesis Analysis
Piperidine derivatives, such as “3-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride”, are synthesized through various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The molecular structure of “3-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride” consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound also contains a methylphenoxy group attached to the piperidine ring .Chemical Reactions Analysis
Piperidine derivatives undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions . These reactions are crucial for the synthesis of biologically active piperidines .Physical And Chemical Properties Analysis
The molecular weight of “3-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride” is 219.32 . Other physical and chemical properties specific to this compound are not available in the retrieved papers.Aplicaciones Científicas De Investigación
Pharmacological Characterization
- Selective Serotonin Reuptake Inhibitor : Paroxetine hydrochloride, a derivative of 3-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride, is recognized as a selective serotonin reuptake inhibitor, indicating its potential use in treating various psychiatric disorders (Germann, Ma, Han, & Tikhomirova, 2013).
- Metabolic Activity : Certain derivatives have shown to reduce food intake and weight gain in obese rats, suggesting their application in obesity research (Massicot, Steiner, & Godfroid, 1985).
Chemical Synthesis and Properties
- Antidepressant Potential : Some derivatives, such as 3-[(2-ethoxyphenoxy)methyl]piperidine, were synthesized and evaluated for their potential antidepressant effects, suggesting their role in mental health research (Balsamo et al., 1987).
- Analgesic and Antifungal Activities : Piperidone derivatives were synthesized and screened for their analgesic, local anaesthetic, and antifungal activities, indicating their broad pharmaceutical applications (Rameshkumar et al., 2003).
Molecular Structure
- Hydrogen Bonding and Molecular Structure : The molecular structure of certain derivatives, including their hydrogen bonding patterns and crystal structure, has been studied, providing insights into their chemical behavior and potential applications (Khan et al., 2013).
Biological Activities
- Anti-Acetylcholinesterase Activity : Specific derivatives have shown significant anti-acetylcholinesterase activity, highlighting their potential use in treating neurodegenerative diseases (Sugimoto et al., 1990).
Direcciones Futuras
Piperidine derivatives, including “3-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride”, continue to be an area of interest in pharmaceutical research . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely focus on discovering and biologically evaluating potential drugs containing the piperidine moiety .
Propiedades
IUPAC Name |
3-[2-(2-methylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-12-5-2-3-7-14(12)16-10-8-13-6-4-9-15-11-13;/h2-3,5,7,13,15H,4,6,8-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLSOCFQXCEUHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-[(4-bromophenyl)methylidene][2-(dimethylamino)ethyl]amine](/img/structure/B1426244.png)
![2,3-Dihydrofuro[2,3-B]pyridin-3-amine](/img/structure/B1426248.png)





![1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1426256.png)



![(S)-N,N-Dimethyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine](/img/structure/B1426261.png)
![(4AS,7aS)-1-methyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B1426263.png)